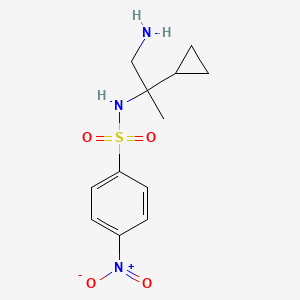

N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C12H17N3O4S |

|---|---|

Molecular Weight |

299.35 g/mol |

IUPAC Name |

N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H17N3O4S/c1-12(8-13,9-2-3-9)14-20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7,9,14H,2-3,8,13H2,1H3 |

InChI Key |

OGLIBIKTAPZFKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)(C1CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via the nucleophilic substitution reaction of a primary amine intermediate bearing the cyclopropyl group with 4-nitrobenzenesulfonyl chloride to form the sulfonamide linkage. The key intermediate is typically 1-amino-2-cyclopropylpropan-2-ylamine or a closely related aminoalkyl derivative.

Step 1: Preparation of the Aminoalkyl Cyclopropyl Intermediate

The aminoalkyl intermediate can be synthesized by various methods, including reductive amination of cyclopropyl ketones or via cyclopropyl-substituted amino acid derivatives. This step ensures the presence of a primary amine functional group essential for subsequent sulfonylation.Step 2: Sulfonylation Reaction

The amino intermediate is reacted with 4-nitrobenzenesulfonyl chloride under basic conditions (commonly using bases such as triethylamine or sodium carbonate) in an aprotic solvent like dichloromethane or tetrahydrofuran. The reaction is typically conducted at low to ambient temperatures to control reaction rate and minimize side reactions.Step 3: Purification and Salt Formation

The crude sulfonamide product is purified by recrystallization or chromatographic methods. If required, the free base can be converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran | Aprotic solvents favor sulfonylation |

| Base | Triethylamine, sodium carbonate | Neutralizes HCl formed, drives reaction |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 2 to 6 hours | Monitored by TLC or HPLC |

| Molar Ratios | Amine : sulfonyl chloride = 1 : 1.1 to 1.2 | Slight excess of sulfonyl chloride used |

Industrial Scale Considerations

For large-scale synthesis, continuous flow reactors and automated systems are employed to optimize yield, purity, and safety. Parameters such as reagent feed rates, temperature control, and in-line purification are adjusted to minimize impurities and maximize throughput.

Chemical Reaction Analysis

Reaction Mechanism

The sulfonylation involves nucleophilic attack by the lone pair of the amine nitrogen on the sulfur atom of the 4-nitrobenzenesulfonyl chloride, leading to displacement of the chloride ion and formation of the sulfonamide bond.

Side Reactions and Byproducts

- Hydrolysis of sulfonyl chloride to sulfonic acid if moisture is present.

- Over-sulfonylation or reaction with other nucleophilic sites if present.

- Decomposition of sensitive intermediates under harsh conditions.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Amino intermediate synthesis | Reductive amination or amino acid derivatization | Provides primary amine functionality |

| Sulfonylation | 4-nitrobenzenesulfonyl chloride, base, aprotic solvent, 0–25°C | Formation of sulfonamide bond |

| Purification | Recrystallization or chromatography | Isolated pure sulfonamide |

| Salt formation (optional) | HCl treatment | Hydrochloride salt for stability |

Research Discoveries and Literature Insights

- The sulfonylation reaction is well-documented as a reliable method for synthesizing sulfonamide derivatives with high regioselectivity and yields (source: patent WO2018069863A1).

- The cyclopropyl group in the amino intermediate enhances biological activity and metabolic stability of the final compound, making the synthetic route valuable for pharmaceutical applications.

- Optimization of reaction parameters such as solvent choice and temperature significantly impacts the purity and yield of the final product.

- The hydrochloride salt formation improves the compound’s solubility and shelf-life, which is critical for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group, forming aniline derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can act as a hydrogen bond acceptor. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations:

The 4-nitrobenzenesulfonamide moiety is conserved in and , but absent in , which uses a propane-sulfonamide group.

Molecular Weight and Complexity :

- The nitrobenzene-containing analogs () have higher molecular weights (~300–315 g/mol) compared to (192.28 g/mol), reflecting their aromatic nitro group and larger substituents.

Steric and Electronic Effects :

Biological Activity

N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, summarizing key findings from various studies and providing insights into its mechanisms of action.

Chemical Structure

The molecular formula of N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide can be represented as follows:

This structure features a sulfonamide group attached to a nitro-substituted aromatic ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that sulfonamide compounds exhibit a range of biological activities. The following sections detail specific activities associated with N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide.

Antimicrobial Activity

Sulfonamides have historically been used as antibacterial agents. A study evaluating various sulfonamide derivatives found that many exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Although specific data on N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide is limited, related compounds have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Related Sulfonamides

| Compound Name | MIC (µM) against E. coli | MIC (µM) against S. aureus |

|---|---|---|

| Sulfonamide A | 50 | 30 |

| Sulfonamide B | 75 | 40 |

| N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide | TBD | TBD |

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies on sulfonamide derivatives have demonstrated varying degrees of antioxidant activity, often assessed using assays such as DPPH radical scavenging and FRAP. Compounds structurally similar to N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide have shown promising results in these assays, indicating potential for further exploration in this area .

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (IC50, µM) | FRAP Value (mM) |

|---|---|---|

| Compound C | 15 | 18 |

| Compound D | 20 | 22 |

| N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide | TBD | TBD |

Case Studies

Several case studies have highlighted the efficacy of sulfonamides in treating infections and their potential role in cancer therapy. For instance, a recent study synthesized a series of sulfonamide hybrids that demonstrated enhanced activity against resistant bacterial strains and showed promise in inhibiting tumor growth in vitro . While direct studies on N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide are scarce, the trends observed in related compounds suggest it may possess similar therapeutic potential.

The mechanisms through which sulfonamides exert their effects typically involve inhibition of bacterial folic acid synthesis by competing with para-amino benzoic acid (PABA). This action is crucial for bacterial growth and replication. Additionally, the antioxidant properties may stem from their ability to scavenge free radicals and chelate metal ions, which contribute to oxidative stress .

Q & A

Q. What are the key steps in synthesizing N-(1-Amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves: (i) Nitration : Introduce the nitro group to the benzene ring using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to prevent over-nitration. (ii) Sulfonylation : React 4-nitrobenzenesulfonyl chloride with a cyclopropane-containing amine (e.g., 1-amino-2-cyclopropylpropan-2-amine) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. (iii) Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product . Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and use inert atmosphere (N₂/Ar) to minimize side reactions .

Q. How is the structural integrity of this sulfonamide confirmed post-synthesis?

- Methodological Answer : Employ a combination of: (i) NMR Spectroscopy : Confirm the presence of the cyclopropane ring (δ ~0.5–1.5 ppm for CH₂ protons), sulfonamide NH (δ ~7–8 ppm), and nitro group (aromatic protons at δ ~8.2–8.5 ppm). (ii) Mass Spectrometry (MS) : Validate molecular weight via ESI-MS ([M+H]⁺ peak matching theoretical mass). (iii) Elemental Analysis : Ensure C, H, N, S percentages align with calculated values (±0.3% tolerance) .

Q. What preliminary assays are used to assess its biological activity?

- Methodological Answer : (i) Antimicrobial Screening : Use disk diffusion/Kirby-Bauer assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones to standard antibiotics. (ii) Enzyme Inhibition : Test against carbonic anhydrase or dihydropteroate synthase (DHPS) via spectrophotometric assays (e.g., hydrolysis of 4-nitrophenyl acetate for CA inhibition). (iii) Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can conflicting data on antimicrobial activity between in vitro and in vivo models be resolved?

- Methodological Answer : (i) Pharmacokinetic Profiling : Measure plasma stability (via HPLC) and metabolic degradation (e.g., liver microsomes) to assess bioavailability. (ii) Biofilm Penetration Assays : Use confocal microscopy with fluorescently labeled analogs to evaluate penetration in bacterial biofilms. (iii) Dose-Response Reassessment : Conduct time-kill kinetics studies to differentiate static vs. bactericidal effects .

Q. What computational strategies are effective for predicting binding modes to biological targets?

- Methodological Answer : (i) Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DHPS or CA. Prioritize hydrogen bonds between the sulfonamide group and active-site residues (e.g., His64 in CA II). (ii) MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of docked complexes. (iii) QSAR Modeling : Corrogate substituent effects (e.g., cyclopropane vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .

Q. How can regioselectivity challenges during nitration/sulfonylation be addressed?

- Methodological Answer : (i) Directed Ortho-Metalation : Use a directing group (e.g., –OMe) to control nitro group placement, followed by deprotection. (ii) Flow Chemistry : Implement continuous-flow reactors for precise temperature control (ΔT ±1°C) during nitration, reducing byproduct formation. (iii) Protecting Groups : Temporarily protect the amine with Boc or Fmoc to prevent undesired sulfonamide cross-reactions .

Q. What experimental controls are critical when analyzing enzyme inhibition mechanisms?

- Methodological Answer : (i) Negative Controls : Use substrate-only and enzyme-only samples to rule out autohydrolysis. (ii) Positive Controls : Include known inhibitors (e.g., acetazolamide for CA inhibition). (iii) Pre-Incubation Studies : Pre-mix enzyme and inhibitor (10–30 min) to distinguish reversible vs. irreversible binding. (iv) Lineweaver-Burk Plots : Determine inhibition type (competitive/uncompetitive) by varying substrate concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.